molecular formula C19H15NO2 B11810404 (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

Cat. No.: B11810404
M. Wt: 289.3 g/mol
InChI Key: GTMJLDPRNSAFNO-UHFFFAOYSA-N
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Description

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone is a chemical compound with a complex structure that includes a pyridine ring substituted with a phenoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-6-phenoxypyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone exhibit significant anticancer properties. For instance, derivatives of phenoxypyridine have been studied for their ability to inhibit the growth of cancer cells, particularly in acute myelogenous leukemia (AML). A notable study demonstrated that a compound with a related structure showed an IC50 value of 7.2 nM against AML cells, indicating potent antileukemic activity while maintaining low toxicity towards non-cancerous cells .

Enzyme Inhibition
This compound has also been linked to the inhibition of specific enzymes involved in steroid metabolism. For example, it has been shown to inhibit the enzymatic activity of the aldo-keto reductase family, which plays a crucial role in the metabolism of steroid hormones. Such inhibition can have therapeutic implications for conditions influenced by steroid metabolism, including gynecological disorders and certain cancers .

Agricultural Applications

Herbicide Safeners
In agricultural research, derivatives related to this compound have been evaluated as potential safeners for crops. A study highlighted that certain phenoxypyridine derivatives could protect maize from herbicide toxicity by enhancing the plant's detoxification mechanisms against harmful herbicides like fomesafen. The compound exhibited a recovery rate of growth indices exceeding 72% when used in conjunction with fomesafen, demonstrating its potential as a crop protection agent .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been employed to explore the binding interactions of this compound with various biological targets. These studies suggest that modifications to the compound can enhance its binding affinity and biological activity. For instance, adding hydrophobic substituents has been shown to improve interactions with target proteins significantly .

Data Tables

Application Area Description Example Study/Reference
Medicinal ChemistryAnticancer properties through enzyme inhibition
Inhibition of aldo-keto reductase for steroid metabolism
Agricultural ScienceSafener for herbicides protecting maize from toxicity
Biochemical ResearchMolecular docking studies for enhanced binding affinity

Case Studies

  • Anticancer Efficacy in AML
    A compound structurally related to this compound was tested against AML cell lines and showed significant pro-differentiating abilities with low cytotoxicity on non-cancerous cells, highlighting its therapeutic potential in oncology .
  • Herbicide Detoxification
    In trials involving maize treated with phenoxypyridine derivatives, significant improvements in growth recovery and detoxification of fomesafen were observed, suggesting practical applications in agricultural settings .

Mechanism of Action

The mechanism of action of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone: Unique due to its specific substitution pattern on the pyridine ring.

    Phenyl(pyridin-4-yl)methanone: Lacks the methyl and phenoxy groups, leading to different reactivity and applications.

    (4-Methyl-6-phenoxypyridin-3-yl)(4-methylphenyl)methanone: Contains an additional methyl group on the phenyl ring, affecting its chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly as an inhibitor of specific enzymes. This article reviews the current knowledge regarding its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 4 Methyl 6 phenoxypyridin 3 yl phenyl methanone\text{ 4 Methyl 6 phenoxypyridin 3 yl phenyl methanone}

This structure features a pyridine ring substituted with a phenoxy group and a phenyl group, which may influence its interactions with biological targets.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, which has implications for pain relief and anti-inflammatory effects.

In Vitro Studies:
The compound was evaluated for its inhibitory activity against human MAGL using spectrophotometric methods. The results indicated that it possesses significant inhibitory effects, with an IC50 value indicating potency comparable to known inhibitors.

CompoundIC50 (nM)Selectivity over FAAH (IC50)
This compound133.95.9 μM
Compound 10c124.6>10 μM
Compound 11b13.1>10 μM

The data suggest that structural modifications enhance the compound's selectivity and potency against MAGL compared to fatty acid amide hydrolase (FAAH) inhibitors .

The mechanism by which this compound inhibits MAGL involves binding interactions that stabilize the enzyme-inhibitor complex. Molecular docking studies have shown that key interactions include hydrogen bonding and hydrophobic contacts with amino acid residues in the active site of MAGL .

Case Study 1: Pain Management

A study investigated the analgesic properties of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics, supporting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for anti-inflammatory effects in vitro using human cell lines. It exhibited a dose-dependent reduction in pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

GTMJLDPRNSAFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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